molecular formula C16H17ClN2O2S B6324561 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile CAS No. 1025581-64-9

3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile

Cat. No.: B6324561
CAS No.: 1025581-64-9
M. Wt: 336.8 g/mol
InChI Key: MOXXBNPHJVTCBE-OUKQBFOZSA-N
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Description

3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features. This compound contains a nitrile group, a sulfonyl group, and a substituted amino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile typically involves multiple steps:

    Formation of the Amino Group: The initial step involves the formation of the 1,1-diethylprop-2-ynylamine through the reaction of propargyl bromide with diethylamine under basic conditions.

    Sulfonylation: The next step is the introduction of the sulfonyl group. This is achieved by reacting 2-chlorobenzenesulfonyl chloride with the previously formed amine in the presence of a base such as triethylamine.

    Nitrile Formation: The final step involves the formation of the nitrile group. This is typically done by reacting the intermediate with a suitable nitrile-forming reagent such as cyanogen bromide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of oximes or nitroso derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Amines, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine

In medicinal chemistry, this compound and its derivatives are investigated for their potential as therapeutic agents. Their ability to interact with biological targets makes them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonyl group can enhance the compound’s binding affinity to its targets, while the amino group can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-methylphenyl)sulfonyl)prop-2-enenitrile
  • 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-bromophenyl)sulfonyl)prop-2-enenitrile

Uniqueness

Compared to similar compounds, 3-((1,1-Diethylprop-2-ynyl)amino)-2-((2-chlorophenyl)sulfonyl)prop-2-enenitrile is unique due to the presence of the 2-chlorophenyl group. This substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a distinct entity in its class.

Properties

IUPAC Name

(E)-2-(2-chlorophenyl)sulfonyl-3-(3-ethylpent-1-yn-3-ylamino)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c1-4-16(5-2,6-3)19-12-13(11-18)22(20,21)15-10-8-7-9-14(15)17/h1,7-10,12,19H,5-6H2,2-3H3/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXXBNPHJVTCBE-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC=C(C#N)S(=O)(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C#C)N/C=C(\C#N)/S(=O)(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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